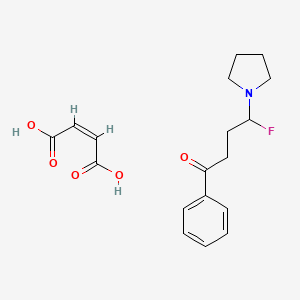methyl}quinolin-8-ol CAS No. 64845-56-3](/img/structure/B12887067.png)
7-{[4-(Benzenesulfonyl)anilino](3-nitrophenyl)methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L , is a synthetic organic compound. Its chemical structure consists of a quinoline core functionalized with an aniline group and a nitrophenylmethyl moiety. The compound exhibits interesting properties due to its unique combination of aromatic rings and functional groups.
Preparation Methods
a. Synthetic Routes: The synthesis of 7-{4-(Benzenesulfonyl)anilinomethyl}quinolin-8-ol involves several steps:
Condensation Reaction: 8-hydroxyquinoline-2-carbaldehyde reacts with 2-hydrazinobenzothiazole to form the intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to yield the final compound, L.
- Solvents: The reactions typically occur in organic solvents such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and water.
- Temperature: The cyclization step is usually carried out at elevated temperatures.
- Catalysts: No specific catalysts are required.
c. Industrial Production: While there is no large-scale industrial production of L, it serves as a valuable intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
7-{4-(Benzenesulfonyl)anilinomethyl}quinolin-8-ol participates in various chemical reactions:
Oxidation: L can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The aniline group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are used.
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
L finds applications in:
Chemistry: As a chromogenic probe for detecting In³⁺ ions.
Biology: Its unique structure may have biological implications yet to be fully explored.
Medicine: Potential medicinal properties are under investigation.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
The exact mechanism by which L exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, leading to its observed properties.
Comparison with Similar Compounds
L’s distinct structure sets it apart from other quinoline-based compounds. further research is needed to identify similar compounds and explore their differences.
Properties
CAS No. |
64845-56-3 |
|---|---|
Molecular Formula |
C28H21N3O5S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
7-[[4-(benzenesulfonyl)anilino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H21N3O5S/c32-28-25(16-11-19-7-5-17-29-27(19)28)26(20-6-4-8-22(18-20)31(33)34)30-21-12-14-24(15-13-21)37(35,36)23-9-2-1-3-10-23/h1-18,26,30,32H |
InChI Key |
FQPATXVCXUTWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


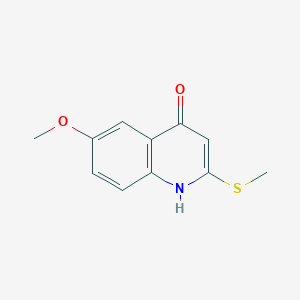

![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

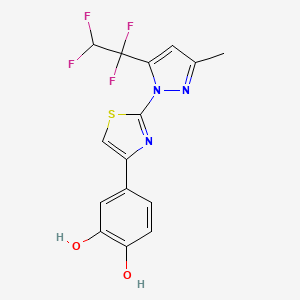


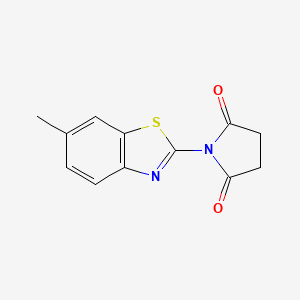
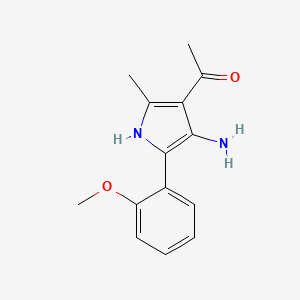
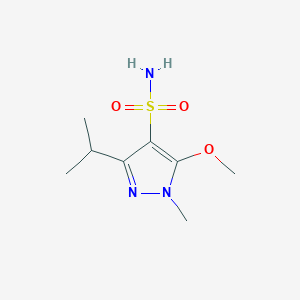
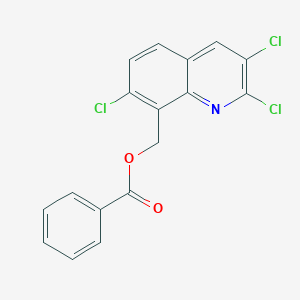
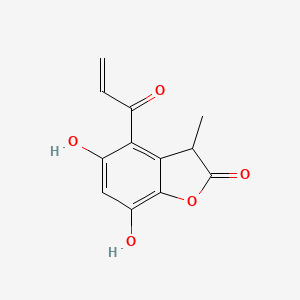
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
